Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound. [, , ] It functions as a small molecule inhibitor, specifically targeting the nuclear export protein Exportin 1 (XPO1, also known as chromosome region maintenance 1 or CRM1). [, , , , , , ] Eltanexor has emerged as a promising therapeutic agent for a broad range of diseases, including hematological and solid tumor malignancies, glioblastoma multiforme, amyotrophic lateral sclerosis, and Duchenne muscular dystrophy. [, , , , , , , , , ] Its role in scientific research revolves around its ability to inhibit XPO1, which plays a crucial role in nuclear-cytoplasmic transport, a fundamental cellular process responsible for shuttling proteins and RNA molecules between the nucleus and cytoplasm. [, , ] By inhibiting XPO1, eltanexor disrupts this transport, leading to nuclear accumulation of tumor suppressor proteins and affecting the translation of oncoproteins. [, , , , , ]
Eltanexor, also known by its developmental code KPT-8602, is a second-generation selective inhibitor of nuclear export compound. It primarily functions by inhibiting the nuclear export protein exportin-1, which plays a critical role in the transport of various proteins and RNA from the nucleus to the cytoplasm. This inhibition has significant implications for the treatment of various cancers, particularly those that are resistant to conventional therapies. Eltanexor has shown promise in clinical trials for solid tumors and hematologic malignancies, demonstrating effective apoptosis induction in cancer cells and potential antiviral properties against a range of viral pathogens .
Eltanexor is classified as a small molecule therapeutic agent under the category of nuclear transport inhibitors. It is derived from synthetic analogs of leptomycin B, an antifungal agent that was originally identified for its ability to inhibit nuclear export processes. Eltanexor has been designed to improve upon the pharmacokinetic and pharmacodynamic properties of its predecessors, leading to enhanced efficacy and reduced toxicity in clinical applications .
The synthesis of Eltanexor involves several key steps that focus on creating a compound with optimal selectivity and potency against exportin-1. The process typically begins with the modification of existing structures derived from leptomycin B. Key synthetic routes may include:
The specific synthetic route may vary based on proprietary methods employed by pharmaceutical developers .
Eltanexor has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with exportin-1. The chemical formula for Eltanexor is C₁₆H₁₈N₄O₃S, with a molecular weight of approximately 350.4 g/mol. Its structural features include:
The three-dimensional conformation allows Eltanexor to effectively bind to the nuclear export protein, blocking its function and leading to accumulation of proteins within the nucleus .
Eltanexor's primary mechanism involves binding to exportin-1, preventing it from interacting with its cargo proteins. This action results in:
In vitro studies have demonstrated that Eltanexor can induce cell cycle arrest and apoptosis in various cancer cell lines through these mechanisms .
The mechanism of action for Eltanexor revolves around its role as an inhibitor of exportin-1. Upon administration, Eltanexor binds to the nuclear transport receptor, leading to:
This dual action not only promotes cancer cell death but also enhances sensitivity to other therapeutic agents .
Data regarding these properties are critical for formulation development and clinical application .
Eltanexor is primarily investigated for its applications in oncology, particularly:
Clinical trials are ongoing to further explore these applications, assessing both efficacy and safety profiles across various patient populations .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: